3-Oxo Atorvastatin tert-Butyl Ester

Overview

Description

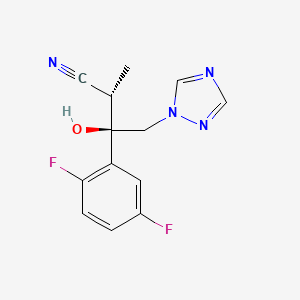

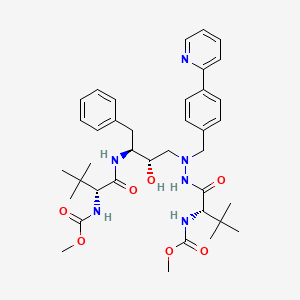

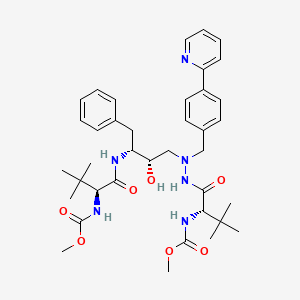

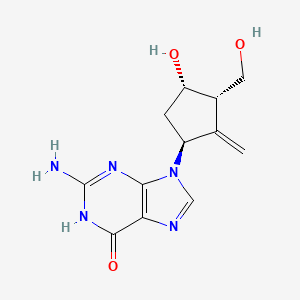

3-Oxo Atorvastatin tert-Butyl Ester is a Boc-protected oxo-derivative of Atorvastatin . It’s a byproduct impurity of Atorvastatin calcium, a selective, competitive HMG-CoA reductase inhibitor .

Synthesis Analysis

The synthesis of Atorvastatin and its intermediates, including 3-Oxo Atorvastatin tert-Butyl Ester, involves several procedures. These include the Paal-Knorr synthesis and several new synthetic strategies . An efficient synthesis of N3,4-diphenyl-5-(4-fluorophenyl)-2-isopropyl-1H-3-pyrrolecarboxamide (I), a key intermediate for the synthesis of Atorvastatin, has been described .Molecular Structure Analysis

The molecular structure of 3-Oxo Atorvastatin tert-Butyl Ester is C37H41FN2O5 . Further details about its molecular structure can be found in the referenced link .Chemical Reactions Analysis

Atorvastatin, including its derivatives like 3-Oxo Atorvastatin tert-Butyl Ester, undergoes various chemical reactions during its synthesis. This includes the Paal-Knorr synthesis and several new synthetic strategies .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Oxo Atorvastatin tert-Butyl Ester can be found in the referenced link .Scientific Research Applications

Biosynthesis in Mono and Biphasic Media :

- "3-Oxo Atorvastatin tert-Butyl Ester" is used in the biosynthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate, a key intermediate for synthesizing atorvastatin and rosuvastatin. This process involves using carbonyl reductase from Rhodosporidium toruloides in organic solvents, enhancing the biotransformation process significantly (Liu et al., 2018).

Synthesis of Atorvastatin Lactone :

- Another application is in the synthesis of atorvastatin lactone, where it is used in a Hantzsch-type sequential three-component reaction, contributing to the synthesis of the antihyperlipidemic drug atorvastatin calcium (Estévez et al., 2014).

Directed Evolution for Efficient Synthesis :

- Directed evolution of carbonyl reductase from Rhodosporidium toruloides, which shows excellent activity towards "3-Oxo Atorvastatin tert-Butyl Ester", has been researched for improved synthesis of tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate (Liu et al., 2017).

Improved Process for Chiron Synthesis :

- Research has focused on an improved and practical synthesis of tert-butyl ((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, a key chiral side-chain of atorvastatin, highlighting the role of "3-Oxo Atorvastatin tert-Butyl Ester" in this context (Xiong et al., 2014).

Kilogram-Scale Preparation of Atorvastatin Calcium :

- There is also research on the large-scale synthesis of atorvastatin calcium, which involves the conversion of advanced intermediates including "3-Oxo Atorvastatin tert-Butyl Ester" (Novozhilov et al., 2015).

Atorvastatin Synthesis with Labeling :

- Additionally, the compound has been utilized in the synthesis of [14C]Atorvastatin, a labeled version of atorvastatin for research purposes (Lee & Woo, 1999).

Other Applications in Atorvastatin Synthesis :

- Various other studies focus on different aspects of atorvastatin synthesis involving "3-Oxo Atorvastatin tert-Butyl Ester," including oxidative bromocyclization, stereoselective synthesis, and environmentally sensitive approaches (Wu et al., 2017), (Vempala et al., 2022).

Antidepressant-like Effect of Atorvastatin :

- Beyond its role in atorvastatin synthesis, research also explores the antidepressant-like effects of atorvastatin, potentially relevant to the pharmacological profile of compounds derived from "3-Oxo Atorvastatin tert-Butyl Ester" (Ludka et al., 2014).

Role in Neuroprotection and Other Biological Effects :

- Further studies investigate atorvastatin's neuroprotective properties and its influence on various biological pathways, which may be indirectly relevant to the applications of "3-Oxo Atorvastatin tert-Butyl Ester" in drug development (Bell & Yellon, 2003), (Lee et al., 2014).

Safety And Hazards

Future Directions

While specific future directions for 3-Oxo Atorvastatin tert-Butyl Ester are not mentioned, Atorvastatin, from which it is derived, continues to be widely used in the treatment of cardiovascular diseases . Therefore, research into its derivatives, including 3-Oxo Atorvastatin tert-Butyl Ester, may continue to be an area of interest.

properties

IUPAC Name |

tert-butyl (5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-5-hydroxy-3-oxoheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H41FN2O5/c1-24(2)34-33(36(44)39-28-14-10-7-11-15-28)32(25-12-8-6-9-13-25)35(26-16-18-27(38)19-17-26)40(34)21-20-29(41)22-30(42)23-31(43)45-37(3,4)5/h6-19,24,29,41H,20-23H2,1-5H3,(H,39,44)/t29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXLKFSRLPMJPO-GDLZYMKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](CC(=O)CC(=O)OC(C)(C)C)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H41FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

612.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Oxo Atorvastatin tert-Butyl Ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.